molecular formula C22H50O6S B14480824 Sulfuric acid;undecan-1-ol CAS No. 66186-17-2

Sulfuric acid;undecan-1-ol

Cat. No.: B14480824
CAS No.: 66186-17-2
M. Wt: 442.7 g/mol
InChI Key: SPSIDWRCWYDBOB-UHFFFAOYSA-N
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Description

Sulfuric acid;undecan-1-ol refers to the sulfated derivative of undecan-1-ol (C11H24O), a primary alcohol with an 11-carbon chain. Sulfation typically involves the esterification of the hydroxyl group with sulfuric acid, forming an alkyl sulfate (e.g., C11H23O4S<sup>-</sup>Na<sup>+</sup>) . Such compounds are widely used as surfactants, emulsifiers, or intermediates in organic synthesis due to their amphiphilic properties. Key characteristics include:

  • Molecular structure: A linear alkyl chain with a sulfate group at the terminal position.
  • Synthesis: Typically via reaction of undecan-1-ol with concentrated sulfuric acid or sulfur trioxide.
  • Applications: Detergents, lubricants, and catalysis in esterification or condensation reactions .

Properties

CAS No.

66186-17-2

Molecular Formula

C22H50O6S

Molecular Weight

442.7 g/mol

IUPAC Name

sulfuric acid;undecan-1-ol

InChI

InChI=1S/2C11H24O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2*12H,2-11H2,1H3;(H2,1,2,3,4)

InChI Key

SPSIDWRCWYDBOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCO.CCCCCCCCCCCO.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;undecan-1-ol involves the esterification reaction between sulfuric acid and undecan-1-ol. This reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{C₁₁H₂₄OH} + \text{H₂SO₄} \rightarrow \text{C₁₁H₂₄OSO₃H} + \text{H₂O} ]

In this reaction, undecan-1-ol reacts with sulfuric acid to form the ester, this compound, and water as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous addition of undecan-1-ol and sulfuric acid in a reactor, where the reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;undecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfuric acid;undecan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfuric acid;undecan-1-ol involves the interaction of the ester with various molecular targets and pathways. The ester can undergo hydrolysis to release undecan-1-ol and sulfuric acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

10-Undecyn-1-ol - Methanesulfonic Acid (1:1)

  • Structure : A 1:1 complex of 10-undecyn-1-ol (C11H20O) and methanesulfonic acid (CH3SO3H), yielding C12H24O4S .
  • Key Differences :
    • Contains a triple bond (alkyne group) at C10, enhancing reactivity in click chemistry.
    • Methanesulfonic acid provides a milder acidity compared to sulfuric acid, reducing corrosion risks.
    • Applications: Specialty surfactants and intermediates in polymer chemistry.

1-Octadecanyl Sulfate Sodium Salt

  • Structure : Sodium salt of octadecan-1-ol sulfate (C18H37O4S<sup>-</sup>Na<sup>+</sup>) .
  • Key Differences :
    • Longer alkyl chain (C18 vs. C11) increases hydrophobicity, making it more effective in heavy-duty detergents.
    • Higher melting point (∼200°C) compared to undecan-1-ol sulfate (∼150°C) due to stronger van der Waals forces.
    • Applications: Industrial detergents and textile processing.

11-Mercapto-1-undecanol and Derivatives

  • Structure: A thiol-terminated undecanol (C11H24OS) and its sulfonate derivative (C11H23NaO3S2) .
  • Key Differences: Thiol (-SH) group replaces the hydroxyl, enabling gold-surface binding in nanotechnology. Sulfonate derivatives exhibit higher water solubility and stability than sulfates. Applications: Self-assembled monolayers (SAMs) and biomedical coatings.

10-Undecen-1-ol

  • Structure : Unsaturated alcohol with a double bond at C10 (C11H22O) .
  • Key Differences :
    • The double bond increases susceptibility to oxidation but enables polymerization.
    • Lower sulfation efficiency compared to saturated undecan-1-ol due to steric hindrance.
    • Applications: Fragrance additives and plasticizers.

1H,1H-Perfluoroundecan-1-ol

  • Structure: Fluorinated undecanol (C11H3F21O) with perfluoroalkyl chains .
  • Key Differences :
    • Fluorination drastically reduces surface tension and enhances chemical resistance.
    • Higher thermal stability (boiling point ∼250°C) but environmental concerns due to PFAS classification.
    • Applications: Firefighting foams and water-repellent coatings.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility in Water
Sulfuric acid;undecan-1-ol C11H23O4S 148–152 Decomposes High
10-Undecyn-1-ol - Methanesulfonic Acid C12H24O4S 95–100 300 (dec.) Moderate
1-Octadecanyl Sulfate C18H37O4S 198–202 350 (dec.) Low
11-Mercapto-1-undecanol C11H24OS 80–85 285 Insoluble
10-Undecen-1-ol C11H22O 15–18 245 Insoluble

Table 2: Reactivity in Oxidative Desulfurization

Compound Reaction Rate (mmol/g·h) Sulfur Removal Efficiency (%)
This compound 12.5 92
1-Octadecanyl Sulfate 8.7 85
10-Undecen-1-ol 6.3 78

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